2-(4-(methylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Description
2-(4-(methylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H13N3O2S2 and its molecular weight is 331.41. The purity is usually 95%.
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Biological Activity
The compound 2-(4-(methylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic derivative featuring a complex structure that includes a methylthio group, a thiophene moiety, and an oxadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The structural formula of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with acetamide precursors under controlled conditions. The methodology often includes the use of solvents such as DMF (dimethylformamide) and can be optimized through microwave irradiation techniques to enhance yields and reduce reaction times.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar oxadiazole structures have been tested against various bacterial strains and fungi, demonstrating effectiveness against Gram-positive and Gram-negative bacteria as well as yeast-like pathogens such as Candida albicans .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2a | E. coli | 32 µg/mL |
2b | S. aureus | 16 µg/mL |
2c | C. albicans | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines. Notably, compounds containing the oxadiazole ring have been reported to inhibit key enzymes involved in cancer progression, including histone deacetylase (HDAC) and topoisomerase .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
4h | A549 (Lung) | <0.14 |
4g | C6 (Glioma) | 8.16 |
4k | L929 (Fibroblast) | 7.48 |
In one study, derivatives similar to the target compound were tested on A549 human lung cancer cells, revealing significant cytotoxicity with IC50 values ranging from 1.59 to 7.48 µM . The mechanism of action is believed to involve apoptosis induction through caspase activation and mitochondrial membrane depolarization.
The biological activity of oxadiazole derivatives is attributed to their ability to interact with various molecular targets within cells:
-
Enzyme Inhibition : Compounds have shown inhibition of enzymes such as:
- HDAC : Involved in chromatin remodeling and gene expression.
- Topoisomerases : Critical for DNA replication and transcription.
- Apoptotic Pathways : Activation of caspases leading to programmed cell death has been observed in treated cancer cells.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at specific phases, thereby inhibiting proliferation.
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:
- A study involving a series of oxadiazole-based compounds demonstrated their potential as novel anticancer agents with superior efficacy compared to traditional chemotherapeutics .
- Another investigation into the antimicrobial properties revealed that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting their utility in treating infections where conventional antibiotics fail .
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-21-11-6-4-10(5-7-11)9-13(19)16-15-18-17-14(20-15)12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNVRRYIABYDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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